molecular formula C6H5ClO2S B2949390 2-Chloro-4-methylthiophene-3-carboxylic acid CAS No. 85345-22-8

2-Chloro-4-methylthiophene-3-carboxylic acid

Cat. No.: B2949390
CAS No.: 85345-22-8
M. Wt: 176.61
InChI Key: IOWVLJHLAVCWDP-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiophene-3-carboxylic acid (CAS 85345-22-8) is a high-purity heterocyclic building block of significant value in synthetic and medicinal chemistry research. This compound, with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol, serves as a versatile precursor for the synthesis of complex molecules . Thiophenecarboxylic acids are fundamental intermediates in the development of various pharmacologically active compounds and can be transformed further through reactions such as desulfurization to produce open-chain carboxylic acids, demonstrating their utility in molecular scaffold hopping and carbon chain homologation . The reactive carboxylic acid and chloro substituents on the thiophene ring make this compound particularly suitable for parallel synthesis and the construction of diverse compound libraries, including fused heterocyclic systems like thieno[2,3-b]pyrroles and thieno[3,2-b]thiophenes . It is offered with a minimum purity of 98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use .

Properties

IUPAC Name

2-chloro-4-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWVLJHLAVCWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85345-22-8
Record name 2-chloro-4-methylthiophene-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylthiophene-3-carboxylic acid typically involves the chlorination of 4-methylthiophene-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Scientific Research Applications

2-Chloro-4-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H5ClO2SC_6H_5ClO_2S . It is one of numerous organic compounds that falls under the umbrella of life science products .

Basic Information

  • IUPAC Name: this compound
  • Molecular Weight: 176.62
  • CAS Number: 85345-22-8
  • PubChem CID: 13560097

Potential Applications

While the search results do not provide specific applications of this compound, the provided data allows us to infer potential applications based on its chemical properties and related compounds:

  • Life Science Research: American Elements includes it in their catalog of life science products, suggesting its use as a building block or reagent in biological and chemical research .
  • Synthesis of other compounds: As a carboxylic acid derivative of thiophene, it can be used as an intermediate in the synthesis of more complex organic molecules, potentially including pharmaceuticals, agrochemicals, or materials science compounds.
  • Research and Development: Sigma-Aldrich offers related compounds like 2-chloro thiophene, which are used for scientific research, implying that this compound could have similar research applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-chloro-4-methylthiophene-3-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula CAS Number Applications References
This compound Cl (2), CH₃ (4), COOH (3) C₆H₅ClO₂S Not provided Hypothetical: Drug intermediates, agrochemicals -
Thiophene-2-carboxylic acid COOH (2) C₅H₄O₂S 527-72-0 Laboratory reagent, organic synthesis
4,5-Dichloro-3-methylthiophene-2-carboxylic acid Cl (4,5), CH₃ (3), COOH (2) C₆H₄Cl₂O₂S L030285 Pharmaceutical building block
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate NH₂ (2), 4-Cl-C₆H₄ (4), COOEt (3) C₁₄H₁₃ClNO₂S 65234-09-5 Kinase inhibitor synthesis
3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid Cl (3), SO₂CH(CH₃)₂ (4), COOH (2) C₈H₉ClO₄S₂ 175202-26-3 Discontinued (stability concerns)
Key Observations:
  • The methyl group at position 4 increases lipophilicity, which may improve membrane permeability in bioactive molecules compared to bulky substituents like the 4-chlorophenyl group in . Carboxylic acid vs. Ester: The free carboxylic acid (position 3) in the target compound offers higher acidity (pKa ~2–3) compared to ester derivatives (e.g., , pKa ~4–5), enabling diverse salt formation or conjugation reactions .

Biological Activity

2-Chloro-4-methylthiophene-3-carboxylic acid is a thiophene derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₆H₅ClO₂S
  • Functional Groups : Chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring.

This unique substitution pattern influences both its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Thiophene derivatives, including this compound, have shown promise as antimicrobial agents. They may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to their effectiveness against various pathogens .
  • Anti-inflammatory Properties :
    • Compounds in the thiophene family have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases.
  • Anticancer Potential :
    • Some studies suggest that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve interaction with specific cellular pathways or receptors .

The mechanisms underlying the biological activities of this compound are complex and vary depending on the target:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as d-amino acid oxidase (DAO), which is implicated in various metabolic processes. Structure-activity relationship (SAR) studies have demonstrated that small substituents on the thiophene ring can enhance inhibitory effects .
  • Membrane Interaction : The amphiphilic nature of thiophene derivatives allows them to interact with lipid membranes, potentially increasing permeability and disrupting membrane integrity in microbial cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. These findings suggest its potential application in treating inflammatory conditions such as arthritis or colitis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-methylthiophene-2-carboxylic acidChlorine at position three; carboxylic acid at twoDifferent chlorine positioning affects reactivity
2-Chloro-4,5-dimethylthiophene-3-carboxylic acidTwo methyl groups; chlorine at position twoEnhanced lipophilicity due to additional methyl group
4-Methylthiophene-3-carboxylic acidNo chlorine; only a methyl groupLacks halogen substituent affecting biological activity

The comparison highlights how variations in substitution patterns influence the biological activity of thiophene derivatives, emphasizing the unique role of this compound.

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